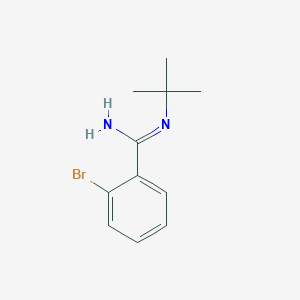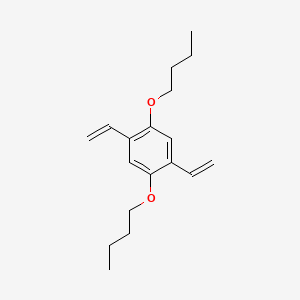
1,4-Dibutoxy-2,5-divinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibutoxy-2,5-divinylbenzene is an organic compound with the molecular formula C18H26O2 It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by butoxy groups, and two hydrogen atoms in the meta positions are replaced by vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibutoxy-2,5-divinylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 1,4-dibromo-2,5-dibutoxybenzene with a suitable vinylating agent under specific conditions. For example, the reaction can be carried out in the presence of a palladium catalyst such as PdCl2(PPh3)2 and a copper co-catalyst like CuI. The reaction mixture is typically refluxed under an inert atmosphere, such as argon, for several hours. The product is then purified through recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques, such as column chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibutoxy-2,5-divinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides (RO-) and amines (RNH2).
Major Products Formed
Oxidation: Formation of 1,4-dibutoxy-2,5-divinylbenzaldehyde or 1,4-dibutoxy-2,5-divinylbenzoic acid.
Reduction: Formation of 1,4-dibutoxy-2,5-diethylbenzene.
Substitution: Formation of 1,4-dialkoxy-2,5-divinylbenzene or 1,4-diamino-2,5-divinylbenzene.
Scientific Research Applications
1,4-Dibutoxy-2,5-divinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various polymers and organic compounds.
Biology: It can be used as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of optoelectronic devices and materials for molecular informatics.
Mechanism of Action
The mechanism of action of 1,4-dibutoxy-2,5-divinylbenzene depends on its specific application. In chemical reactions, the vinyl groups can participate in various addition and substitution reactions, while the butoxy groups can influence the compound’s solubility and reactivity. The molecular targets and pathways involved in its biological and medicinal applications are still under investigation and may vary depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibutoxy-2,5-diethynylbenzene: Similar structure but with ethynyl groups instead of vinyl groups.
1,4-Dimethoxy-2,5-divinylbenzene: Similar structure but with methoxy groups instead of butoxy groups.
1,4-Dibutoxy-2,5-dimethylbenzene: Similar structure but with methyl groups instead of vinyl groups.
Uniqueness
1,4-Dibutoxy-2,5-divinylbenzene is unique due to the presence of both butoxy and vinyl groups, which confer distinct chemical and physical properties. The butoxy groups enhance the compound’s solubility in organic solvents, while the vinyl groups provide sites for further chemical modifications. This combination makes it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
695231-55-1 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1,4-dibutoxy-2,5-bis(ethenyl)benzene |
InChI |
InChI=1S/C18H26O2/c1-5-9-11-19-17-13-16(8-4)18(14-15(17)7-3)20-12-10-6-2/h7-8,13-14H,3-6,9-12H2,1-2H3 |
InChI Key |
UAGIRUUKWNEBKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C=C)OCCCC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline](/img/structure/B12518662.png)
![N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12518669.png)
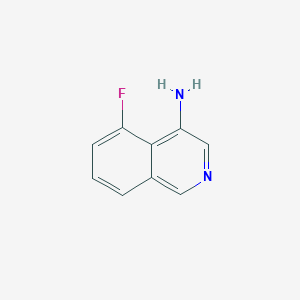
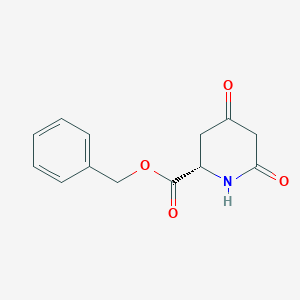
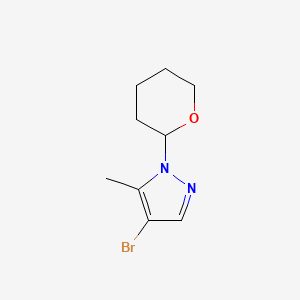
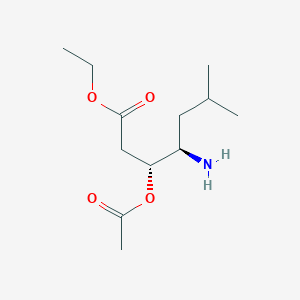
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12518709.png)
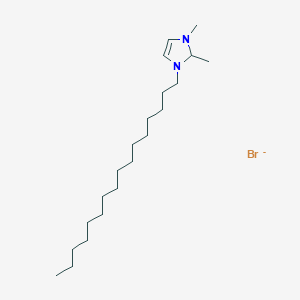
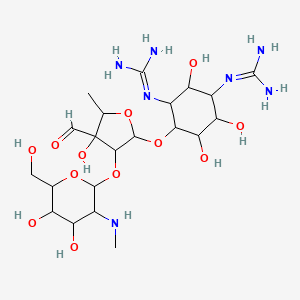
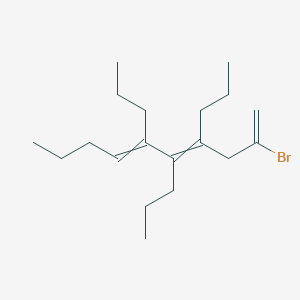

![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)-](/img/structure/B12518746.png)
![[(1E)-2-(benzenesulfonyl)ethenyl]benzene](/img/structure/B12518752.png)
